molecular formula C13H9N3O B178764 N-(3-Cyanopyridin-2-YL)benzamide CAS No. 112084-93-2

N-(3-Cyanopyridin-2-YL)benzamide

Cat. No. B178764
M. Wt: 223.23 g/mol
InChI Key: YAFUTJUVFMGMRD-UHFFFAOYSA-N
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Description

“N-(3-Cyanopyridin-2-YL)benzamide” is a chemical compound with the molecular formula C13H9N3O . It is also known by other synonyms such as “N-(3-cyanopyridin-2-yl)benzamide” and "BENZAMIDE, N-(3-CYANO-2-PYRIDINYL)-" .


Synthesis Analysis

The synthesis of “N-(3-Cyanopyridin-2-YL)benzamide” has been discussed in several studies. One method involves the use of a bimetallic metal–organic framework material, generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC). This material was synthesized using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H2BDC) as the organic ligand source . The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .


Molecular Structure Analysis

The structure of “N-(3-Cyanopyridin-2-YL)benzamide” samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .


Chemical Reactions Analysis

The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 hours .


Physical And Chemical Properties Analysis

“N-(3-Cyanopyridin-2-YL)benzamide” has a molecular weight of 223.23 . Its physical and chemical properties such as density and boiling point are 1.3±0.1 g/cm3 and 327.2±27.0 °C at 760 mmHg respectively .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) focused on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which showed significant color transition in response to fluoride anions, indicating its potential as a colorimetric sensor for fluoride detection in solutions. This color change was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Novel ALK5 Inhibitor and Anti-Fibrosis Drug

Kim et al. (2008) investigated the pharmacokinetics and metabolism of a benzamide derivative, identifying it as a novel ALK5 inhibitor with potential anti-fibrotic properties. The study highlighted its effectiveness in suppressing renal and hepatic fibrosis and anti-metastatic effects in a breast cancer mouse model (Kim et al., 2008).

Melanoma Cytotoxicity

Wolf et al. (2004) explored benzamide derivatives, particularly radioiodinated N-(2-(diethylamino)ethyl)benzamides, for their selective cytotoxicity against melanotic melanoma. These derivatives were synthesized and tested, showing enhanced toxicity against melanoma cells compared to the parent compound, chlorambucil (Wolf et al., 2004).

Neuroleptic Activity

Saeed et al. (2015) reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides with potential biological applications, including inhibition of human recombinant alkaline phosphatase and ecto-5'-nucleotidases. These compounds were found to have potential in binding nucleotide protein targets, of interest in medicinal chemistry (Saeed et al., 2015).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. Their study emphasized the role of methyl functionality and multiple non-covalent interactions on gelation behavior, revealing certain amides' capability to form gels in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Safety And Hazards

Safety data sheets advise against using “N-(3-Cyanopyridin-2-YL)benzamide” for food, drug, pesticide or biocidal product use . It is harmful if swallowed and suspected of causing genetic defects . In case of exposure, it is recommended to get medical attention/advice .

Future Directions

A novel series of hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed, with dual inhibitory actions on both EGFR and BRAFV600E . These hybrid compounds were tested in vitro against four different cancer cell lines . This suggests potential future directions in the development of new drugs for cancer treatment .

properties

IUPAC Name

N-(3-cyanopyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-9-11-7-4-8-15-12(11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFUTJUVFMGMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548643
Record name N-(3-Cyanopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyanopyridin-2-YL)benzamide

CAS RN

112084-93-2
Record name N-(3-Cyanopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhu, Y Shao, K Hu, L Qi, T Cheng… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The synthesis of 2,4-disubstituted quinazolines by a palladium-catalyzed reaction of arylboronic acids with N-(2-cyanoaryl)benzamides has been developed with moderate to excellent …
Number of citations: 24 pubs.rsc.org

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